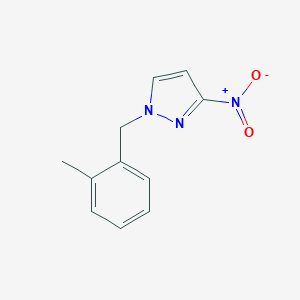

1-(2,6-dichlorobenzyl)-1H-pyrazol-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

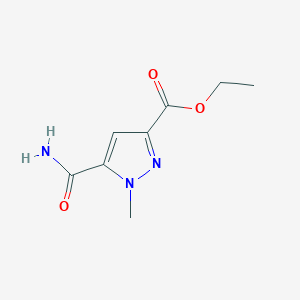

The compound “1-(2,6-dichlorobenzyl)-1H-pyrazol-4-amine” is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms . The “2,6-dichlorobenzyl” part suggests that it has a benzene ring with two chlorine atoms attached at the 2nd and 6th positions .

Molecular Structure Analysis

The molecular structure of this compound would likely involve a pyrazole ring attached to a benzene ring via a single bond to a carbon atom . The benzene ring would have two chlorine atoms attached at the 2nd and 6th positions .

Mécanisme D'action

Safety and Hazards

The safety data sheet for a similar compound, “1-(2,6-Dichlorobenzyl)piperazine”, indicates that it causes skin irritation and serious eye irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

1-[(2,6-dichlorophenyl)methyl]pyrazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2N3/c11-9-2-1-3-10(12)8(9)6-15-5-7(13)4-14-15/h1-5H,6,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOBWJVUNZSZELK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CN2C=C(C=N2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,6-dichlorobenzyl)-1H-pyrazol-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl N-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)glycinate](/img/structure/B508014.png)

![5-[(3-Chlorophenoxy)methyl]-2-furaldehyde](/img/structure/B508019.png)

![5-{[3-(Trifluoromethyl)phenoxy]methyl}-2-furaldehyde](/img/structure/B508023.png)

![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde](/img/structure/B508025.png)

![5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde](/img/structure/B508027.png)

![Methyl 5-[(4-methylphenoxy)methyl]furan-2-carboxylate](/img/structure/B508030.png)

![5-[(4-Bromophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B508033.png)